Welcome to the BenchChem Online Store!
molecular formula C12H16O5S B8325927 2-tert-Butoxy-5-methanesulfonyl-benzoic acid

2-tert-Butoxy-5-methanesulfonyl-benzoic acid

Cat. No. B8325927
M. Wt: 272.32 g/mol
InChI Key: HVYAURAMIPHSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07220744B2

Procedure details

To 5.52 mmol 2-tert-butoxy-5-methanesulfonyl-benzoic acid methyl ester in 25 ml THF was added a solution of 8.34 mmol lithium hydroxide monohydrate in 25 ml water and the reaction mixture was stirred at room temperature for 4 hours. After such time the THF was removed in vacuo and to the remaining aqueous solution was added 8 ml of 1 N aq HCl leading to precipitation of the compound. The precipitate was filtered off and washed several times with water to yield the title compound (67%) as a white solid. MS (m/e): 289.9 (M+NH4+).
Name
2-tert-butoxy-5-methanesulfonyl-benzoic acid methyl ester
Quantity
5.52 mmol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
8.34 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].O.[OH-].[Li+]>C1COCC1.O>[C:15]([O:14][C:5]1[CH:6]=[CH:7][C:8]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:19])=[O:2])([CH3:18])([CH3:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
2-tert-butoxy-5-methanesulfonyl-benzoic acid methyl ester
Quantity
5.52 mmol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)S(=O)(=O)C)OC(C)(C)C)=O
Name
lithium hydroxide monohydrate
Quantity
8.34 mmol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After such time the THF was removed in vacuo and to the remaining aqueous solution
ADDITION
Type
ADDITION
Details
was added 8 ml of 1 N aq HCl leading
CUSTOM
Type
CUSTOM
Details
to precipitation of the compound
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed several times with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.